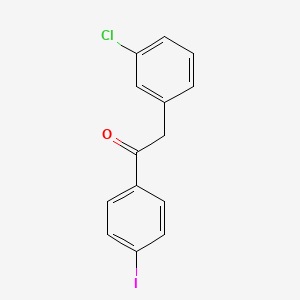

2-(3-Chlorophenyl)-4'-iodoacetophenone

Description

2-(3-Chlorophenyl)-4'-iodoacetophenone is a halogenated acetophenone derivative characterized by a 3-chlorophenyl substituent at the second position and an iodine atom at the para position of the acetophenone ring. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by the halogens, which influence reactivity in coupling reactions and catalytic processes .

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAJFAHMDVZIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642302 | |

| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-05-9 | |

| Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4’-iodoacetophenone typically involves the use of halogenated aromatic compounds as starting materials. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid reacts with 4’-iodoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)-4’-iodoacetophenone may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4’-iodoacetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Chlorophenyl)-4’-iodoacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4’-iodoacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-4'-iodoacetophenone

- Structural Difference : The chlorine atom is at the para position on the phenyl ring instead of the meta position.

- This may improve reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions .

2-(2-Fluorophenyl)-4'-iodoacetophenone (CAS 187617-12-5)

- Structural Difference : Fluorine replaces chlorine at the ortho position.

- Impact: Fluorine’s electronegativity increases the electron-deficient nature of the aromatic ring, but steric hindrance at the ortho position may reduce accessibility for reactions involving the acetophenone moiety .

2-(3-Cyanophenyl)-4'-iodoacetophenone (CAS 898784-39-9)

- Structural Difference: A cyano group (-CN) replaces the chlorine atom.

Halogen Variation and Reactivity

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-31-3)

- Structural Difference: A trifluoroacetyl group replaces the 4'-iodoacetophenone moiety.

- Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more relevant in pharmaceutical applications. However, iodine’s larger atomic radius in 2-(3-chlorophenyl)-4'-iodoacetophenone facilitates oxidative addition in transition-metal-catalyzed reactions .

3'-Chloro-4'-hydroxyacetophenone

- Structural Difference : A hydroxyl group is present at the para position alongside chlorine.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the iodinated analog.

Physicochemical Properties

†Molecular weight inferred from analogs in .

Spectroscopic and Computational Insights

- Mass Spectrometry: The nitrogen rule and molecular modeling (e.g., Chem3D Pro 12.0.2) predict fragmentation pathways dominated by cleavage at the iodine-substituted acetophenone ring, with distinct patterns compared to fluoro or cyano analogs .

- IR and NMR: The carbonyl stretch in 2-(3-chlorophenyl)-4'-iodoacetophenone is expected at ~1680 cm⁻¹, slightly downshifted compared to trifluoroacetyl analogs (~1720 cm⁻¹) due to reduced electron withdrawal .

Biological Activity

2-(3-Chlorophenyl)-4'-iodoacetophenone, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H12ClI O

- Molecular Weight : 362.61 g/mol

- CAS Number : 898784-05-9

This compound features a chlorophenyl group and an iodoacetophenone moiety, which are significant for its biological interactions.

Target Receptors

2-(3-Chlorophenyl)-4'-iodoacetophenone primarily interacts with serotonin receptors, particularly the 5-HT2 receptor subtype . This interaction is crucial for its pharmacological effects, which include modulation of neurotransmitter release and cellular signaling pathways.

Biochemical Pathways

Upon binding to the 5-HT2 receptor, the compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release from intracellular stores and activate protein kinase C (PKC), which mediates various downstream effects including:

- Neurotransmitter Release : Enhances serotonin release, influencing mood and behavior.

- Cellular Metabolism : Alters metabolic pathways by interacting with enzymes like monoamine oxidase.

Anticancer Activity

Research indicates that derivatives of 2-(3-Chlorophenyl)-4'-iodoacetophenone exhibit significant anticancer properties. In vitro studies demonstrated:

- IC50 Values : Ranging from 7 to 20 µM against various cancer cell lines.

- Mechanism : Induction of apoptosis in cancer cells through cell cycle arrest at the S phase.

Table 1 summarizes the anticancer activity against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of angiogenesis |

Antibacterial Activity

The compound also exhibits antibacterial properties. In studies comparing its efficacy against standard antibiotics:

- Minimum Inhibitory Concentration (MIC) : Ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.

- Inhibition Zones : Comparable to ceftriaxone, with diameters ranging from 19 mm to 30 mm depending on the bacterial strain.

Table 2 presents the antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in a rat model of spinal cord injury. The results indicated that treatment with 2-(3-Chlorophenyl)-4'-iodoacetophenone led to:

- Improved Motor Function : Enhanced weight-supported stepping.

- Cortical Reorganization : Indicated by increased neuronal activity in motor areas.

Toxicological Profile

While exploring its therapeutic potential, researchers also evaluated the toxicological aspects. The compound exhibited low toxicity in both in vitro and in vivo models, suggesting a favorable safety profile when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.